molecular formula C18H17NO6S4 B3297947 N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 896349-72-7

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3297947
CAS No.: 896349-72-7
M. Wt: 471.6 g/mol
InChI Key: FVYNPBQKJJZYIC-UHFFFAOYSA-N
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Description

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound featuring a benzodioxine core with thiophene and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxine core. The thiophene groups are introduced through thiophene-based intermediates, which are then sulfonylated and coupled with the benzodioxine core under controlled conditions. Common reagents include thiophene, sulfonyl chlorides, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the sulfonyl groups can produce thiols or sulfides .

Scientific Research Applications

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene rings may also play a role in binding to biological targets, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the combination of its benzodioxine core with thiophene and sulfonamide groups, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S4/c20-28(21,18-4-2-10-27-18)17(16-3-1-9-26-16)12-19-29(22,23)13-5-6-14-15(11-13)25-8-7-24-14/h1-6,9-11,17,19H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYNPBQKJJZYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 5
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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